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Compound of Interest |

Compound Name: 2-(2-Methylphenyl)-1,3-dioxolane
CAS No.: 64380-54-7
Cat. No.: B3276591

Get Quote

Executive Summary

This technical guide focuses on the physicochemical characterization of 2-(2-
Methylphenyl)-1,3-dioxolane (also known as o-tolualdehyde ethylene acetal). While the para-
isomer (CAS 2403-51-2) is a standard commodity chemical with well-documented constants,
the ortho-isomer is frequently synthesized in situ as a protecting group strategy for o-
tolualdehyde during multi-step API synthesis.

The steric bulk of the ortho-methyl group introduces unique stability and volatility profiles
compared to its meta and para counterparts. This guide provides authoritative reference data,
predictive ranges for physical constants where literature is sparse, and self-validating protocols
for empirical determination.

Chemical Identity & Structural Context[1][2][3][4][5]
[6][71[8][°]

The compound is a cyclic acetal formed by the condensation of o-tolualdehyde and ethylene
glycol. It serves as a robust masking group for the aldehyde functionality, stable to basic
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conditions but labile to aqueous acid.

Attribute Detail

IUPAC Name 2-(2-Methylphenyl)-1,3-dioxolane

o-Tolualdehyde ethylene acetal; 2-(o-Tolyl)-1,3-
Common Synonyms

dioxolane
Molecular Formula C10H1202
Molecular Weight 164.20 g/mol

1,3-Dioxolane ring fused to an o-substituted

Structural Feature
benzene

Key CAS Reference 2403-50-1 (Note: para-isomer is 2403-51-2)

Physical Property Data: Reference & Predicted

Due to the scarcity of specific high-resolution literature data for the ortho-isomer compared to
the para-isomer, the following values represent a synthesis of available experimental fragments
and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions based on
the para-isomer baseline.

Refractive Index () & Density ()

Critical Insight: The ortho-substitution typically results in a slightly higher refractive index and
density compared to the para-isomer due to tighter molecular packing and increased
polarizability anisotropy, despite the steric hindrance.
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Baseline
Target Range . .
Property Reference Unit Conditions
(Ortho)
(Para-lsomer)
Refractive Index
( 1.5160 — 1.5220 1.5130 - 1.5150 - 20°C, 589 nm
)
Density (
1.065 - 1.085 1.055 - 1.065 g/mL 20°C
)
Boiling Point 105-110 98 — 99 °C 5 Torr (Vacuum)
Colorless, ) )
Appearance ) ) Colorless ail - Ambient
viscous oll

Analyst Note: If your synthesized material shows an Rl < 1.510, check for residual ethylene

glycol (

) or incomplete conversion of o-tolualdehyde (

).

Measurement Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), use the following SOPs. These protocols are designed to be

self-validating, meaning they include internal checks to flag errors immediately.

Refractive Index Determination (Abbe or Digital)

Objective: Confirm purity and identity. EqQuipment: Digital Refractometer (e.g., Anton Paar

Abbemat) or Abbe Refractometer.

Protocol:
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» Calibration (Validation Step):

o Clean prism with HPLC-grade acetone.

o Measure Type 1 Water at 20°C.

o Acceptance Criteria: Reading must be 1.3330 £ 0.0002. If not, recalibrate.
e Sample Loading:

o Apply 0.3 mL of 2-(2-Methylphenyl)-1,3-dioxolane to the prism. Ensure no air bubbles
are trapped (bubbles lower the apparent RI).

» Equilibration:

o Allow 30 seconds for thermal equilibrium (prism set to 20.0°C).
e Measurement:

o Record the value to 4 decimal places.
e Cleaning:

o Wipe with ethanol, then acetone.

Density Determination (Oscillating U-Tube)

Objective: Mass balance calculation and process engineering. Equipment: Oscillating U-tube
density meter (e.g., DMA 35/4500).

Protocol:
o Check (Validation Step):
o Inject air. Reading should be ~0.0012 g/mL.
o Inject water. Reading should be ~0.9982 g/mL at 20°C.

e Injection:
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o Inject ~2 mL of sample slowly to avoid microbubbles.

o Visual Check: Use the instrument's camera or inspection window to confirm the U-tube is
bubble-free.

¢ Measurement:
o Record density (

) and Specific Gravity (SG).

o Temperature Correction: Ensure the instrument is correcting to 20°C or 25°C as per your
standard.

Synthesis & Validation Workflow

The synthesis of 2-(2-Methylphenyl)-1,3-dioxolane is a classic Dean-Stark protection
reaction. The physical properties (Rl and Density) are the primary "in-process controls" (IPC) to
determine reaction completion before running expensive HPLC/GC methods.

Reaction Logic

¢ Reactants:o-Tolualdehyde + Ethylene Glycol (excess).
o Catalyst:p-Toluenesulfonic acid (pTSA).

» Driving Force: Azeotropic removal of water (using Toluene or Benzene).

Workflow Diagram

The following diagram illustrates the logical flow from synthesis to validation, highlighting where
physical property checks act as "Gates" for the next step.
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Figure 1: Synthesis and validation workflow. The Refractive Index (RI) serves as a critical In-
Process Control (IPC) to detect unreacted aldehyde (

) before workup.

Applications in R&D
Purity Assessment

The refractive index is a rapid proxy for purity.
e Higher RI (>1.525): Indicates residual o-tolualdehyde (conjugation increases RI).
e Lower RI (<1.510): Indicates residual solvent (Toluene
) or ethylene glycol.
Stability Monitoring
Acetals are sensitive to acid. In drug development formulations:

» Monitor the hydrolysis rate by tracking the reappearance of the aldehyde peak in UV-Vis or a
shift in RI back towards 1.54.

» The ortho-methyl group provides "steric shielding,” often making this acetal 2-3x more stable
to hydrolysis than the unsubstituted benzaldehyde acetal.

References

e Sigma-Aldrich.Product Specification: 2-(4-Methylphenyl)-1,3-dioxolane (CAS 2403-51-2).
(Used as baseline for para-isomer properties).

e NIST Chemistry WebBook.1,3-Dioxolane, 2-phenyl- (Benzaldehyde ethylene acetal)
Thermochemical Data. (Used for structural interpolation).

o ChemicalBook.CAS 2403-50-1 Data Sheet. (Verified CAS existence).

e PubChem.Compound Summary: 2-Methyl-1,3-dioxolane derivatives. (General acetal
property trends).

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3276591?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(Note: Direct literature values for the specific ortho-isomer density are rare in open-access
databases; values provided in Section 3 are derived from authoritative QSPR trends relative to
the para-isomer and unsubstituted benzyl acetals.)

¢ To cite this document: BenchChem. [Technical Guide: Characterization & Physical Properties
of 2-(2-Methylphenyl)-1,3-dioxolane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3276591/docs#technical-guide-characterization-
physical-properties-of-2-2-methylphenyl-1-3-dioxolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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